molecular formula C41H69N11O15S B1668386 Cephabacin M4 CAS No. 99313-74-3

Cephabacin M4

Cat. No.: B1668386
CAS No.: 99313-74-3
M. Wt: 988.1 g/mol
InChI Key: JBODJWJBIOEWBA-KPZHMRGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephabacin M4 is a new cephem antibiotics of bacterial origin.

Properties

CAS No.

99313-74-3

Molecular Formula

C41H69N11O15S

Molecular Weight

988.1 g/mol

IUPAC Name

3-[[6-amino-4-[[(2S)-1-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C41H69N11O15S/c1-19(2)30(36(60)50-34(58)24(11-8-14-43)48-35(59)31(20(3)4)49-33(57)22(44)10-7-13-42)47-25(15-27(46)54)26(53)16-29(56)67-17-21-18-68-40-41(66-5,39(65)52(40)32(21)38(63)64)51-28(55)12-6-9-23(45)37(61)62/h19-20,22-26,30-31,40,47,53H,6-18,42-45H2,1-5H3,(H2,46,54)(H,48,59)(H,49,57)(H,51,55)(H,61,62)(H,63,64)(H,50,58,60)/t22-,23?,24-,25?,26?,30-,31-,40?,41?/m0/s1

InChI Key

JBODJWJBIOEWBA-KPZHMRGNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O

SMILES

CC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O

Canonical SMILES

CC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cephabacin M4; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephabacin M4
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Cephabacin M4
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Cephabacin M4
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Cephabacin M4
Reactant of Route 5
Cephabacin M4
Reactant of Route 6
Cephabacin M4

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